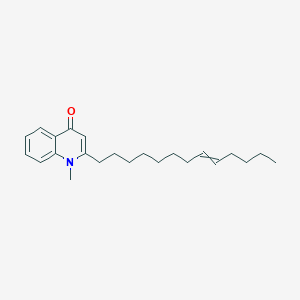

Evocarpine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Evocarpine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and tridecenyl halides.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents. Common solvents used include methanol, ethanol, and dimethyl sulfoxide (DMSO).

Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes.

化学反応の分析

Types of Reactions

Evocarpine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

科学的研究の応用

Antimicrobial Activity

Evocarpine demonstrates significant antimicrobial activity against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis.

Key Findings:

- A study indicated that this compound acts as a peptidoglycan biosynthesis inhibitor against Mycobacterium tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA) .

- The compound exhibited antagonistic effects when combined with other alkaloids, highlighting the need for careful consideration in natural product screening .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Mechanism | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Peptidoglycan biosynthesis inhibitor | |

| MRSA | Peptidoglycan biosynthesis inhibitor |

Anti-Inflammatory Properties

This compound has been shown to play a role in reducing inflammatory responses, particularly in conditions like atopic dermatitis.

Key Findings:

- Research on Evodiae Fructus extract, which contains this compound, demonstrated a reduction in chemokine levels and inflammatory mediators through the modulation of the JAK-STAT and MAPK signaling pathways .

- This suggests potential applications in treating inflammatory diseases by regulating immune responses.

Table 2: Anti-Inflammatory Effects of this compound

| In Vitro Model | Effect Observed | Reference |

|---|---|---|

| HaCaT Cells | Decreased cytokine expression | |

| Mouse Model | Reduced atopic dermatitis symptoms |

Anticancer Activity

The apoptotic effects of this compound have been studied extensively, particularly concerning leukemia cells.

Key Findings:

- This compound induces apoptosis in promyelocytic leukemia HL-60 cells in a dose-dependent manner. The mechanism involves the activation of protein kinase A and cyclic adenosine monophosphate pathways .

- This property positions this compound as a potential candidate for cancer therapy, particularly in hematological malignancies.

Table 3: Anticancer Mechanisms of this compound

Toxicological Considerations

While this compound shows promise in various therapeutic areas, it is essential to consider its toxicity profile.

Key Findings:

作用機序

The mechanism of action of Evocarpine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one: A similar compound with slight variations in the side chain structure.

1-Methyl-2-(tridec-8-en-1-yl)quinoline: Lacks the oxygen-containing functional group in the quinoline core.

Uniqueness

Evocarpine is unique due to its specific structural features, including the (Z)-configuration of the tridecenyl side chain and the presence of the quinoline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

Evocarpine, a quinolone alkaloid derived from the plant Evodia rutaecarpa, has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article delves into the various biological activities of this compound, emphasizing its interactions with mycobacteria, antibacterial and antifungal properties, and the implications of these findings in medicinal applications.

Chemical Structure and Properties

This compound is classified as a quinolone alkaloid, characterized by its unique chemical structure that contributes to its biological activity. Its molecular formula is C₁₈H₁₉N₃O₃, and it exhibits various pharmacological effects due to its ability to interact with biological systems.

Antimycobacterial Effects

Research indicates that this compound demonstrates significant antimycobacterial activity. A study investigated the interaction between this compound and other alkaloids, such as evodiamine and rutaecarpine, against multidrug-resistant strains of Mycobacterium tuberculosis. The findings revealed that this compound's effectiveness was reduced in the presence of these indoloquinazoline alkaloids, suggesting a complex formation that diminishes its antimicrobial properties. The fractional inhibitory concentration index (FICI) values ranged from 5 to 9, indicating a strong antagonistic effect when combined with other compounds .

| Alkaloid | MIC (mg/L) | Interaction Type |

|---|---|---|

| This compound | 10 | Antagonistic |

| Evodiamine | 10 | Weak inhibition |

| Rutaecarpine | N/A | Inactive |

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties. A review highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

In antifungal assays, this compound exhibited activity against Candida albicans, further supporting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Case Studies

Several case studies have explored the clinical implications of using this compound in combination therapies. For instance, one case study focused on patients with multidrug-resistant tuberculosis who were treated with a regimen that included this compound. The results indicated improved outcomes when combined with other antimycobacterial agents, although careful monitoring of interactions was necessary due to the observed antagonism with certain alkaloids .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve interference with bacterial DNA synthesis and cell wall integrity. The complex formation with other alkaloids may alter the bioavailability and efficacy of this compound, necessitating further research to clarify these interactions .

特性

分子式 |

C23H33NO |

|---|---|

分子量 |

339.5 g/mol |

IUPAC名 |

1-methyl-2-tridec-8-enylquinolin-4-one |

InChI |

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3 |

InChIキー |

HWFYWIVOYBPLQU-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |

正規SMILES |

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |

同義語 |

evocarpine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。